4-[4-(3-Azetidinyl)phenyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[4-(azetidin-3-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H14N2/c1-3-12(14-9-16-10-14)4-2-11(1)13-5-7-15-8-6-13/h1-8,14,16H,9-10H2 |
InChI Key |
JLMDMJKFMVRMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 3 Azetidinyl Phenyl Pyridine and Its Analogues
Precursor Synthesis Strategies
The efficient construction of 4-[4-(3-azetidinyl)phenyl]pyridine hinges on the successful synthesis of its key precursors: a suitably functionalized azetidine (B1206935) ring and a phenylpyridine unit poised for coupling.
Synthesis of Substituted Azetidine Ring Systems
The four-membered azetidine ring, while a valuable motif, presents synthetic challenges due to its inherent ring strain. rsc.org Nevertheless, a variety of methods have been developed for its construction. Common strategies include intramolecular cyclization reactions and the functionalization of pre-existing azetidine cores.
One prevalent approach involves the intramolecular cyclization of γ-haloamines or γ-aminoalcohols. frontiersin.org For instance, a nitrogen atom can displace a leaving group, such as a halogen or a mesylate, at the γ-position to form the azetidine ring. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.org
Another key strategy is the reduction of readily available β-lactams (azetidin-2-ones). Furthermore, functionalized azetidines can be prepared through C(sp³)–H arylation. For example, a palladium-catalyzed, directed C(sp³)–H arylation of azetidines at the C3 position has been developed, providing access to stereochemically defined building blocks. nih.gov The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is common to modulate the reactivity of the azetidine nitrogen during synthesis. The synthesis of N-Boc-azetidin-3-one serves as a versatile starting point for further modifications. nih.gov For instance, a Horner-Wadsworth-Emmons reaction can be employed to introduce a substituent at the 3-position, which can then be further elaborated. nih.gov
Intermolecular sp³-C–H amination of alkyl bromides represents another innovative route to substituted azetidines. This method allows for the introduction of a nitrogen functionality, which can then undergo intramolecular cyclization to form the azetidine ring. nsf.gov
A variety of synthetic routes to substituted azetidines are summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Reference |
| γ-haloamine | Base | Substituted Azetidine | frontiersin.org |
| cis-3,4-epoxy amine | La(OTf)₃, reflux | 3-hydroxyazetidine | frontiersin.org |
| Azetidin-2-one (B1220530) (β-lactam) | Reducing agent (e.g., LiAlH₄) | Substituted Azetidine | General knowledge |
| Azetidine | Aryl iodide, Pd catalyst | 3-Arylazetidine | nih.gov |
| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons reagent | N-Boc-3-ylidene-azetidine | nih.gov |
| Alkyl bromide | Rh catalyst, aminating agent, then base | Substituted Azetidine | nsf.gov |
Synthesis of Substituted Phenylpyridine Moieties
The synthesis of the phenylpyridine fragment is most commonly achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. chemicalbook.comias.ac.in This reaction typically involves the palladium-catalyzed coupling of a pyridine (B92270) derivative with a phenylboronic acid or vice versa.
For the synthesis of a precursor to this compound, a common strategy is to prepare a 4-substituted pyridine that can be coupled with a phenylboronic acid derivative. For example, 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) can be reacted with a suitable phenylboronic acid in the presence of a palladium catalyst and a base to form the 4-phenylpyridine (B135609) core. chemicalbook.com Alternatively, pyridine-4-boronic acid can be coupled with a substituted aryl halide. chemicalbook.com The synthesis of pyridine-4-boronic acid itself can be achieved from 4-bromopyridine by reaction with butyllithium (B86547) followed by trimethyl borate (B1201080) and subsequent hydrolysis. chemicalbook.com
Multicomponent reactions also offer an efficient route to highly substituted pyridines. For instance, 2,4,6-triaryl pyridines can be synthesized from aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) under microwave irradiation. nih.gov
The following table outlines common methods for the synthesis of phenylpyridine moieties.
Key Coupling Reactions and Ring Closure Methodologies
The assembly of the final this compound structure relies on the effective formation of two key covalent bonds: the link between the azetidine ring and the phenyl group, and the bond connecting the phenyl and pyridine rings.
Formation of the Azetidinyl-Phenyl Linkage
The formation of the C-C bond between the azetidine and phenyl rings can be accomplished through various coupling strategies. A powerful approach is the Suzuki-Miyaura cross-coupling reaction. In a plausible synthetic route, a protected 3-haloazetidine, such as N-Boc-3-bromoazetidine, can be coupled with a phenylboronic acid derivative.
While direct coupling at the C3 position of an azetidine can be challenging, methods involving C(sp³)–H arylation have been developed. nih.gov This involves the direct formation of a bond between a C-H bond on the azetidine ring and an aryl partner, often an aryl halide, mediated by a palladium catalyst.
Formation of the Phenyl-Pyridine Linkage
As highlighted in the precursor synthesis section, the Suzuki-Miyaura cross-coupling reaction is the predominant method for forging the phenyl-pyridine bond. chemicalbook.comias.ac.in This reaction offers high functional group tolerance and generally proceeds with good yields. The typical reactants are a pyridine derivative (e.g., a halopyridine or a pyridineboronic acid) and a phenyl derivative (a phenylboronic acid or an aryl halide, respectively).
The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, in conjunction with bases like sodium carbonate, cesium carbonate, or potassium phosphate (B84403). chemicalbook.comnih.gov
The following table summarizes the conditions for the Suzuki-Miyaura coupling to form a phenyl-pyridine linkage.
Multi-Step Synthesis Pathways
The synthesis of this compound is a multi-step process that combines the strategies for precursor synthesis and coupling reactions. A general and logical pathway would involve the following key transformations:
Protection of Azetidine: The synthesis often begins with a commercially available or synthesized azetidine derivative where the nitrogen is protected, commonly with a Boc group, to prevent unwanted side reactions.
Synthesis of Precursors: Two key fragments are synthesized independently:
An N-Boc protected 3-functionalized azetidine, for example, N-Boc-3-(4-bromophenyl)azetidine.
A functionalized phenylpyridine, such as 4-(pyridin-4-yl)phenylboronic acid. The synthesis of this boronic acid can be achieved from 4-bromophenylboronic acid and 4-bromopyridine via a Suzuki coupling, or from 4-iodobenzonitrile (B145841) through a series of transformations.
Coupling Reaction: The two precursors are then coupled together, most commonly via a Suzuki-Miyaura cross-coupling reaction. In this step, the N-Boc-3-(4-bromophenyl)azetidine would react with 4-(pyridin-4-yl)phenylboronic acid in the presence of a palladium catalyst and a base.
Deprotection: The final step involves the removal of the protecting group from the azetidine nitrogen. The Boc group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) or using milder methods like oxalyl chloride in methanol (B129727) or sodium borohydride (B1222165) in ethanol, to yield the final product, this compound. nih.govresearchgate.net
Flow chemistry is also emerging as a powerful tool for multi-step synthesis, allowing for the sequential combination of reactions in a continuous flow system, which can significantly reduce reaction times and improve efficiency. syrris.jp
Utilization of Schiff Base Intermediates in Azetidine Formation
Schiff bases, formed from the condensation of primary amines and aldehydes or ketones, are versatile intermediates in the synthesis of azetidine rings. ijper.orgjetir.org A common method involves the [2+2] cycloaddition reaction between a Schiff base and a ketene (B1206846), generated in situ from an acyl chloride and a tertiary amine. This reaction, known as the Staudinger synthesis, is a widely used method for constructing the β-lactam (2-azetidinone) ring, a precursor to the azetidine moiety. mdpi.com
The formation of the azetidine ring from a Schiff base can also be achieved through a cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. ijper.orgrjptonline.org This reaction proceeds via a nucleophilic addition followed by cyclization to yield the 2-azetidinone ring. ijper.org The resulting azetidinone can then be reduced to the corresponding azetidine.
Table 1: Examples of Azetidine Synthesis via Schiff Base Intermediates
| Reactants | Reagents | Product | Reference |
| Schiff base, Chloroacetyl chloride | Triethylamine, 1,4-Dioxane | 2-Azetidinone derivative | rjptonline.org |
| Phenyl urea (B33335) derivative, Aromatic aldehyde | - | Schiff base | ijper.org |
| Schiff base from phenyl urea, Chloroacetyl chloride | Triethylamine, N,N-dimethyl formamide | Azetidine derivative | ijper.org |
| Substituted acetophenone, 2,4-dinitrophenyl hydrazine | Vilsmeier-Haack reagent | Pyrazole-4-carbaldehyde | jetir.org |
| Pyrazole-4-carbaldehyde, Diamine derivative | Glacial acetic acid | Schiff base | jetir.org |
| Schiff base, Chloroacetyl chloride | Triethylamine | Azetidine derivative | jetir.org |
Cycloaddition Reactions in Azetidine and Pyridine Synthesis
Cycloaddition reactions are powerful tools for the construction of both azetidine and pyridine rings, offering a direct route to these cyclic systems.
For azetidine synthesis, the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, provides a direct pathway to functionalized azetidines. chemrxiv.orgmagtech.com.cn Visible-light-mediated [2+2] cycloadditions, often utilizing a photocatalyst, have emerged as a mild and efficient method for azetidine synthesis. chemrxiv.orgspringernature.comresearchgate.net Another significant cycloaddition approach is the Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine to form a β-lactam, which can be subsequently reduced to an azetidine. mdpi.com
The synthesis of the pyridine ring can also be achieved through cycloaddition reactions. For instance, the inverse electron demand Diels-Alder reaction of 1,2,3-triazine (B1214393) 1-oxides has been shown to be an effective method for preparing pyridine derivatives. organic-chemistry.org
Table 2: Cycloaddition Reactions in Heterocycle Synthesis
| Reaction Type | Reactants | Product | Reference |
| [2+2] Photocycloaddition (aza Paternò-Büchi) | Imine, Alkene | Azetidine | chemrxiv.orgmagtech.com.cn |
| Visible-light-mediated [2+2] Cycloaddition | Oxime, Olefin | Azetidine | chemrxiv.org |
| Staudinger Synthesis ([2+2] Cycloaddition) | Ketene, Imine | β-Lactam (Azetidinone) | mdpi.com |
| [3+2] Cycloaddition | 1-Azetine, Nitrile oxide | Bicyclic azetidine | nih.gov |
| Inverse Electron Demand Diels-Alder | 1,2,3-Triazine 1-oxide | Pyridine derivative | organic-chemistry.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a key strategy for the formation of azetidine rings, often involving the formation of a carbon-nitrogen bond. magtech.com.cn One such method is the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom bearing a leaving group, such as a halogen or a mesylate, to form the four-membered ring. nih.govfrontiersin.org
Another approach involves the intramolecular aminolysis of epoxides. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines can afford azetidines in high yields. nih.govfrontiersin.org This method has been shown to be tolerant of various functional groups. nih.gov Furthermore, palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of functionalized azetidines. rsc.orgorganic-chemistry.org This reaction involves the formation of a palladium-nitrene intermediate, which then undergoes C-H insertion to form the azetidine ring. rsc.org
A copper(I)-catalyzed cascade reaction involving a 2,3-rearrangement and a 4π-electrocyclization of O-propargylic oximes has also been reported for the synthesis of azetidine nitrones. acs.org
Catalytic Systems and Reaction Conditions in Pyridine and Azetidine Synthesis
The synthesis of both pyridine and azetidine rings often relies on the use of specific catalytic systems to promote the desired transformations under controlled conditions.
For pyridine synthesis, various catalytic systems have been employed. Magnetically recoverable nano-catalysts have gained attention due to their high surface area and ease of separation. rsc.org For example, a Fe3O4-supported Schiff-base copper(II) complex has been used as a catalyst in the multicomponent synthesis of pyrano[2,3-b]pyridine derivatives. rsc.org Other systems include zeolite catalysts, SnCl2·2H2O for multicomponent reactions in water, and palladium catalysts for cross-coupling reactions to introduce substituents onto the pyridine ring. nih.govgoogle.com Electrocatalytic hydrogenation of pyridines to piperidines has been achieved using a rhodium on carbon (Rh/C) cathode catalyst in an anion-exchange membrane electrolyzer under ambient conditions. acs.org
In azetidine synthesis, Lewis acids such as lanthanide(III) triflates (e.g., La(OTf)3) have been shown to be effective catalysts for the intramolecular aminolysis of epoxides. nih.govfrontiersin.org Palladium catalysts are utilized in intramolecular C-H amination reactions to construct the azetidine ring. rsc.orgorganic-chemistry.org Copper(I) catalysts are employed in the cascade synthesis of azetidine nitrones from O-propargylic oximes. acs.org For visible-light-mediated [2+2] cycloadditions to form azetidines, iridium-based photocatalysts are often used. chemrxiv.org
Stereoselective Synthesis of Chiral Azetidine Derivatives
The synthesis of enantiomerically pure chiral azetidines is of great importance in medicinal chemistry, as the stereochemistry of a molecule can significantly impact its biological activity. Several strategies have been developed to achieve stereoselective synthesis of azetidine derivatives.
One approach involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides have been utilized in a general and scalable method to produce enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org This method involves the condensation of the chiral auxiliary with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization. acs.org
Another strategy is the use of chiral catalysts. Chiral β-ketoiminato cobalt(II) catalysts have been employed for the enantioselective borohydride reduction of diketones to produce optically pure diols, which can then be converted to C2-symmetrical cyclic amines, including azetidines. organic-chemistry.org
Furthermore, diastereospecific syntheses starting from chiral precursors have been reported. For example, enantiomerically pure polysubstituted azetidines have been synthesized from 1,3-amino alcohols with three chiral centers. acs.org Additionally, highly stereoselective directed reactions on chiral aziridines have been used to elaborate polyhydroxylated pyrrolidines, demonstrating the potential for stereocontrol in related four-membered ring systems. nih.gov The lithiation of chiral N-alkyl-2-oxazolinylazetidines has also been explored for the stereoselective synthesis of 2-acylazetidines. frontiersin.org
Structure Activity Relationship Sar Studies of 4 4 3 Azetidinyl Phenyl Pyridine Analogues
Impact of Substitutions on the Azetidine (B1206935) Ring
The four-membered azetidine ring is a key component of the scaffold, and its substitution patterns are crucial for modulating activity. bldpharm.com
C-Substitutions on Azetidine
Substitutions on the carbon atoms of the azetidine ring can have a profound impact on the molecule's interaction with its biological target. For instance, the introduction of substituents at the 3-position of the azetidine ring can orient the phenyl-pyridine portion of the molecule in a more favorable conformation for binding. In a series of 3,3-disubstituted azetidines, variations such as methyl, ethyl, and butyl groups at the C3 position have been shown to influence pharmacological effects, with some analogues demonstrating analgesic or sympathomimetic properties. researchgate.net For example, 3-phenyl-3-butylazetidine has shown activity at low doses. researchgate.net
| Compound | C3-Substituent on Azetidine | Observed Activity |
|---|---|---|
| 3-phenyl-3-methylazetidine | Methyl | Sympathomimetic |
| 3-phenyl-3-butylazetidine | n-Butyl | Analgesic |
Role of Phenyl Ring Substituents
The central phenyl ring acts as a critical linker, and its substitution is a key strategy for modulating electronic and steric properties to enhance biological activity.
Electronic Effects of Phenyl Substituents (e.g., electron-donating/withdrawing groups)
The electronic nature of substituents on the phenyl ring can significantly influence a compound's potency. In related series of kinase inhibitors, a clear trend is often observed. For example, in a series of 4-phenoxypyridine (B1584201) derivatives, preliminary SAR studies indicated that the presence of electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activity. nih.gov Similarly, for pyridylthiazole-based ROCK inhibitors, substitutions at the meta position of the phenyl ring with electron-donating groups like hydroxy and methoxy (B1213986) led to the most potent inhibitors, while para-substitution resulted in a significant loss of potency. rsc.org In another study on imidazo[4,5-b]pyridines, a bromo-substituent on the pyridine (B92270) nucleus combined with specific groups on the phenyl ring showed moderate antibacterial activity. rsc.org
| Scaffold | Phenyl Ring Substituent Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 4-Phenoxypyridine derivatives | Terminal Phenyl | Electron-withdrawing | Beneficial | nih.gov |
| Pyridylthiazole-based ureas | meta | Electron-donating (e.g., -OH, -OMe) | Increased potency | rsc.org |
| Pyridylthiazole-based ureas | para | - | Substantial loss of potency | rsc.org |
Steric Effects of Phenyl Substituents
The size and spatial arrangement of substituents on the phenyl ring are critical for optimal binding. Bulky substituents can either provide additional beneficial interactions or cause steric hindrance that prevents the inhibitor from fitting into the binding pocket. The position of the substituent is therefore paramount. For instance, in studies of 3-substituted 2,6-dichloropyridines, bulky 3-substituents were found to induce regioselectivity in nucleophilic substitution reactions, highlighting the importance of steric factors close to the pyridine ring. researchgate.net The impact of steric bulk is highly target-dependent and is a key parameter explored during lead optimization.
Influence of Pyridine Ring Modifications
The pyridine ring in this class of compounds often serves as a crucial hydrogen bond acceptor, interacting with the "hinge" region of kinase domains. nih.gov Therefore, modifications to this ring can dramatically affect binding affinity and selectivity.
Changing the position of the nitrogen atom within the ring (e.g., from a 4-pyridyl to a 3-pyridyl or 2-pyridyl isomer) can significantly alter the geometry of the hydrogen bond and, consequently, the inhibitory activity. nih.gov In one study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, changing the 4-pyridine moiety to a 3-pyridine resulted in comparable activity, whereas a 2-pyridine analogue was inactive. nih.gov
Furthermore, adding substituents to the pyridine ring can modulate its electronic properties and introduce new interactions. In a series of bedaquiline (B32110) analogues, replacing the quinoline (B57606) ring with a 2,6-dimethoxypyridine (B38085) core was tolerated, suggesting that additional substitutions on the pyridine ring could be beneficial. google.com For some kinase inhibitors, substitutions on the pyridine ring are essential for achieving selectivity for a specific kinase family. researchgate.net For example, in a series of pyrido[d]pyrimidines, electron-donating groups at the 6- or 7-positions were explored for their effect on EGFR kinase inhibition. nih.gov
| Scaffold | Pyridine Modification | Impact on Activity | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazol-2-amine | Change from 4-pyridyl to 3-pyridyl | Comparable activity | nih.gov |
| 5-Aryl-1,3,4-thiadiazol-2-amine | Change from 4-pyridyl to 2-pyridyl | Inactive | nih.gov |
| Bedaquiline analogues | Substitution with 2,6-dimethoxy | Tolerated, allows for further substitution | google.com |
| Pyrido[d]pyrimidines | Electron-donating groups at C6/C7 | Modulates EGFR inhibition | nih.gov |
Positional Isomerism of Pyridine Attachment
The arrangement of the pyridine nitrogen significantly influences the binding affinity of these compounds for nAChRs. The pyridine ring acts as a hydrogen bond acceptor, a key feature of the nicotinic pharmacophore. The optimal distance between the protonated nitrogen of the azetidine ring and the electron-rich pyridine nitrogen is a crucial factor for high-affinity binding.
Studies on related 3-pyridyl ethers have demonstrated that the 3-pyridyl isomers generally exhibit the highest affinity for nAChRs. The Gasteiger-Huckel charge on the pyridine nitrogen is a key determinant, with the charge on the 3-pyridyl ether being optimal for interaction with the receptor. For instance, in a series of pyridyl ether analogues, the 2-pyridyl and 4-pyridyl ethers showed different electron distributions on the pyridine nitrogen compared to the 3-pyridyl analogues, which correlated with their binding affinities.
While specific data for positional isomers of 4-[4-(3-Azetidinyl)phenyl]pyridine is not extensively published, the general principles derived from analogous series, such as pyridyl ethers, suggest that the 4-pyridyl arrangement in the parent compound is a significant contributor to its activity. However, exploration of the 2-pyridyl and 3-pyridyl isomers is a logical step in SAR studies to determine the optimal placement of the nitrogen atom for enhanced potency and selectivity.
Conformational Analysis and SAR Correlation
The three-dimensional conformation of this compound analogues is a key factor in their interaction with biological targets. The flexibility of the azetidine ring and the rotational freedom around the phenyl-pyridine bond allow the molecule to adopt various spatial arrangements, only some of which may be active.
The four-membered azetidine ring can adopt a puckered conformation, and the orientation of the substituent at the 3-position is crucial for proper interaction with the binding pocket of the receptor. The planarity of the phenylpyridine system, due to the delocalized π-electrons, influences how the molecule fits into the receptor. The ability to "freeze out" the conformational dynamics of a ligand by creating more rigid analogues can improve its affinity and specificity by reducing the entropic penalty upon binding. This has been a successful strategy in the development of other nicotinic ligands.
For instance, in related nicotine (B1678760) analogues, conformational restriction by linking the pyridine and pyrrolidine (B122466) rings has led to compounds with enhanced selectivity for specific nAChR subtypes. This suggests that a similar approach, perhaps by introducing rigidity between the azetidine and phenyl rings of this compound, could lead to more selective ligands.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For ligands targeting nAChRs, the pharmacophore typically includes a cationic center (the protonated nitrogen of the azetidine ring) and a hydrogen bond acceptor (the pyridine nitrogen).
A pharmacophore model for drugs targeting the α4β2 nAChR, a common subtype in the brain, has been developed. nih.gov This model can be used to guide the design of new analogues of this compound. The model suggests that in addition to the cationic and hydrogen bond acceptor features, there are specific hydrophobic regions and potential for additional hydrogen bonding that can be exploited to enhance binding affinity and selectivity. nih.gov
Biological Target Identification and Mechanistic Research
In Vitro Investigation of Biological Activity Profiles of Analogues
The biological activity of analogues of 4-[4-(3-Azetidinyl)phenyl]pyridine has been explored across various domains, including antimicrobial, antiproliferative, and enzyme inhibition studies.
Analogues of this compound, particularly those incorporating an azetidin-2-one (B1220530) moiety, have demonstrated notable antimicrobial properties. A series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives were synthesized and evaluated for their ability to combat various microbial pathogens. scirp.orgnih.gov
The antimicrobial screening of these compounds was performed using the agar (B569324) well diffusion method against a panel of bacteria and fungi. scirp.org The results indicated that several of the synthesized derivatives exhibited mild to moderate activity when compared to standard drugs like Streptomycin and Fluconazole. scirp.orgscirp.org Notably, compounds featuring a fluoro or chloro substitution on the phenyl ring (compounds 4a and 4b) were identified as the most potent within this series. scirp.orgscirp.orgresearchgate.net These specific derivatives showed enhanced activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Penicillium rubrum. researchgate.netnih.gov
The introduction of an azetidine (B1206935) ring into the chitosan (B1678972) structure has also been explored as a strategy to enhance antifungal potential. nih.gov A synthesized chitosan-azetidine derivative demonstrated a significant inhibitory effect on the growth of Aspergillus fumigatus, with a visible reduction in fungal mycelia. nih.gov This suggests that the azetidine moiety can confer valuable antifungal properties. Further studies on related pyridine (B92270) and azetidine structures have shown activity against various bacterial and fungal strains, underscoring the potential of this chemical class in developing new antimicrobial agents. researchgate.netresearchgate.net For instance, l-azetidine-2-carboxylic acid, isolated from natural sources, has shown potent curative and eradicative activity against the fungus Podosphaera xanthii. nih.gov
Table 1: Antimicrobial Activity of Selected Pyridine-Azetidinone Analogues
| Compound | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one (4a) | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Most potent in series | researchgate.net, nih.gov |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one (4b) | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Most potent in series | researchgate.net, nih.gov |
| 3-chloro-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one | Staphylococcus aureus | Good activity | researchgate.net |
This table is interactive. You can sort and filter the data.
The antiproliferative potential of pyridine-based compounds has been a significant area of investigation. A series of novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the National Cancer Institute's (NCI) 60-human cancer cell line panel. nih.govnih.gov
Among the synthesized compounds, those featuring a 4-hydroxymethylpiperidine moiety (compounds 5a-e) displayed broad-spectrum antiproliferative activity. nih.govnih.gov Specifically, compound 5a demonstrated a lethal effect, rather than just inhibition, on several cell lines, including SK-MEL-5 melanoma, various renal cancer cell lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.govnih.gov Compounds 5a and 5d emerged as the most active, showing superior potency compared to paclitaxel (B517696) in 21 cancer cell lines and gefitinib (B1684475) in over 30 cell lines, particularly against colon, breast, and melanoma cancers. nih.govnih.gov
Other related pyridine derivatives have also shown promise. For example, a novel pyridine-based compound (compound 12) exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 0.5 µM. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have demonstrated antiproliferative effects against breast cancer cell lines, with IC₅₀ values ranging from 0.01 to 10.0 µM. nih.gov
Table 2: Antiproliferative Activity of Selected Pyridine Analogues
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 5a (Urea derivative) | Broad panel | Superior potency to paclitaxel in 21 cell lines | nih.gov, nih.gov |
| Compound 5d (Urea derivative) | Broad panel | Superior potency to paclitaxel in 21 cell lines | nih.gov, nih.gov |
| Compound 12 (Pyridine derivative) | MCF-7 (Breast Cancer) | 0.5 µM | nih.gov |
| Imidazo[1,2-a]pyridines | Breast Cancer Cell Lines | 0.01 - 10.0 µM | nih.gov |
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Analogues of this compound have been investigated for their interactions with various enzymes and receptors. A radiolabeled analogue, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, was developed as a novel ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In vitro binding assays with this ligand in rat brain membranes revealed a high affinity for a single population of binding sites, with K(D) values of 36 pM in the cortex and 30 pM in the thalamus. nih.gov
Furthermore, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptor subtypes. nih.gov Some of these compounds displayed a preference for the A3 adenosine receptor, suggesting they could serve as leads for developing selective A3 antagonists. nih.gov For instance, a 4-trans-beta-styryl derivative (compound 24) had a K(i) value of 0.670 µM at A3 receptors, showing 24-fold selectivity over A1 receptors and 74-fold selectivity over A2A receptors. nih.gov
In the realm of enzyme inhibition, a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov Other pyridine-containing scaffolds have been developed as potent and selective ATP-independent inhibitors of the Akt kinase. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions and downstream effects of these compounds is key to their development as therapeutic agents.
The characterization of binding sites provides a structural basis for the observed biological activities. For the nicotinic acetylcholine receptor ligand, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, autoradiography studies revealed high-density binding in the thalamus and presubiculum regions of the rat brain. nih.gov
In the context of protein-protein interaction (PPI) inhibition, which is a valuable therapeutic strategy, certain scaffolds are more effective than others. nih.govelsevierpure.com Heterodimeric derivatives of GW7604, which link a pyridine-like moiety to molecules known to bind the coactivator binding site of the estrogen receptor (ER), have been synthesized. nih.gov It is proposed that the GW7604 part binds to the ligand-binding domain of the ER, while the other end of the molecule interacts with the hydrophobic surface of the coactivator binding site. nih.gov
For the ATP-independent Akt inhibitors, a co-crystal structure confirmed that the binding of these novel inhibitors remodels the ATP binding cleft, occluding it with hydrophobic residues and thus preventing ATP from binding. nih.gov Other studies have investigated the interaction of pyridine-carbohydrazide derivatives with DNA, identifying key interactions within the minor groove. cmjpublishers.com
The interaction of these compounds with their molecular targets triggers downstream signaling events that produce the ultimate cellular effects. For example, the p38 MAP kinase inhibitors, which are 4-phenyl-5-pyridyl-1,3-thiazole analogues, were found to block the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from human monocytic cells. nih.gov
The potent pyridine-based PIM-1 kinase inhibitor, compound 12, was shown to induce significant apoptosis in MCF-7 breast cancer cells. nih.gov It also caused cell cycle arrest at the S-phase. nih.gov Similarly, imidazo[1,2-a]pyridine compounds were found to induce cell cycle arrest at the G2/M and G0/G1 phases in breast cancer cells, an effect associated with increased levels of p53 and p21 proteins. nih.gov
The ATP-independent Akt inhibitors potently inhibit the intracellular activation of Akt and its downstream target, PRAS40, in vitro. nih.gov In vivo studies confirmed that these compounds effectively inhibit the activation of Akt and another downstream effector, p70S6. nih.gov This modulation of key signaling pathways highlights the therapeutic potential of these pyridine-based compounds.
Research on "this compound" Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and academic publications, detailed research concerning the chemical compound this compound, specifically regarding its in vivo mechanistic studies in animal models and mechanisms of resistance in academic research, is not publicly available.
While the broader class of pyridine-containing compounds has been the subject of extensive investigation for various therapeutic applications, including as kinase inhibitors for cancer and as antimicrobial agents, specific data on this compound is absent from the public domain.
The pyridine chemical scaffold is a common feature in many biologically active molecules. Research on various pyridine derivatives has explored their potential in treating a range of conditions. These studies often include in vivo animal models to understand the compound's behavior in a living system and to elucidate its mechanism of action.
Furthermore, a significant area of research for many therapeutic candidates, particularly in oncology and infectious diseases, is the investigation of resistance mechanisms. Understanding how a target might develop resistance to a compound is a critical aspect of drug development. This often involves academic studies to identify genetic mutations or cellular pathway alterations that lead to reduced efficacy.
However, for the specific compound this compound, no such detailed findings have been published in accessible scientific literature. It is possible that research on this compound is in early, unpublished stages, is part of proprietary corporate research and development not available to the public, or that the compound is known under a different chemical name or code that is not readily identifiable.
Therefore, the requested article focusing solely on the in vivo animal model mechanistic studies and mechanisms of resistance for this compound cannot be generated at this time due to the absence of the necessary foundational research data in the public sphere.
Computational and Theoretical Chemistry in 4 4 3 Azetidinyl Phenyl Pyridine Research
Molecular Docking Simulations for Compound-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. benthamopen.com This method is instrumental in drug design for understanding and visualizing how a compound like 4-[4-(3-Azetidinyl)phenyl]pyridine might interact with a specific biological target. benthamopen.com The primary goal is to predict the binding geometry and affinity, which are often quantified by a scoring function that estimates the binding free energy. nih.gov
In the context of pyridine (B92270) derivatives, molecular docking studies have been widely applied to predict their potential as therapeutic agents. For instance, docking studies on various pyridine-containing compounds have been used to evaluate their binding to targets like enzymes and protein receptors. nih.govnih.gov Research on related heterocyclic structures, such as quinoxaline (B1680401) and isothiazolo[4,3-b]pyridine derivatives, has successfully used molecular docking to identify potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin G-associated Kinase (GAK). nih.govnih.gov In these studies, the docking poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the potent binding of certain inhibitors was rationalized by the formation of extra hydrogen bonds with the target protein, a detail revealed through molecular modeling. nih.gov
While specific docking studies on this compound are not extensively published, research on analogous structures provides a framework for how it might be studied. A hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant protein target. The results would be analyzed to predict binding energy and key amino acid interactions, guiding further optimization.
Table 1: Representative Molecular Docking Study Findings for Pyridine-Related Compounds
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Pyridine-based Agonists | Protein Kinase C (PKC) | Hydroxymethyl group availability is crucial for correct orientation in the membrane binding site. | nih.gov |
| Quinoxaline Derivatives | EGFR (PDB: 4HJO) | The most potent compounds bind strongly to the EGFR, with docking scores correlating well with experimental IC50 values. | nih.gov |
| Isothiazolo[4,3-b]pyridines | GAK | A carboxamide moiety on the ligand forms an extra hydrogen bond with GAK, explaining its high potency. | nih.gov |
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic and steric properties of a molecule. cuny.edubohrium.com These calculations provide insights into molecular structure, vibrational frequencies, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). cuny.edufrontiersin.org The results are crucial for understanding a molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net
For pyridine derivatives, DFT calculations have been used to analyze their structural and electronic properties. nih.gov For example, studies on substituted pyridines have used methods like B3LYP with various basis sets (e.g., 6-311G**) to optimize molecular geometry and calculate parameters such as atomic charges and thermodynamic functions. semanticscholar.orgmdpi.com The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. frontiersin.org
Table 2: Typical Parameters from Quantum Chemical Calculations for Phenyl-Pyridine Type Compounds
| Parameter | Method | Typical Findings | Significance |
|---|---|---|---|
| HOMO-LUMO Energy Gap | DFT/B3LYP | A narrow energy gap predicts higher reactivity. | Indicates chemical reactivity and electronic excitation energy. frontiersin.org |
| Atomic Charges (NPA) | DFT/B3LYP/6-311G** | Nitrogen and sulfur atoms often show negative charges, indicating potential as metal-coordinating sites. semanticscholar.org | Predicts sites for intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | DFT | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net | Identifies reactive sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. nih.gov When applied to a ligand-protein complex identified through molecular docking, MD simulations provide a dynamic view of the interaction, assessing the stability of the binding pose and revealing conformational changes in both the ligand and the protein. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the system evolves. researchgate.net
MD simulations are particularly valuable for refining the results of static docking. While docking provides a snapshot of a potential binding mode, MD simulations can confirm whether this pose is stable over a period of nanoseconds or microseconds. nih.gov For example, in the development of new pyridine-based protein kinase C agonists, MD simulations were used to understand the ligand's interaction with the cell membrane, a crucial aspect not captured by standard docking. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD indicates that the complex remains in a consistent conformation.
For a compound like this compound, an MD simulation of its complex with a target protein would involve placing the docked structure in a simulated aqueous environment and running the simulation for an extended period. researchgate.net Analysis of the trajectory could confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing greater confidence in the proposed binding mode.
Table 3: Common Applications of Molecular Dynamics in Ligand-Target Studies
| Simulation Aspect | Purpose | Key Metrics | Reference |
|---|---|---|---|
| Complex Stability | To verify if the docked binding pose is stable over time. | Root Mean Square Deviation (RMSD) | nih.gov |
| Interaction Analysis | To observe the dynamics of intermolecular interactions (e.g., hydrogen bonds). | Hydrogen bond occupancy, interaction energy | nih.gov |
| Conformational Sampling | To explore different conformations of the ligand and protein within the binding site. | Root Mean Square Fluctuation (RMSF) | researchgate.net |
In Silico Prediction of Pharmacokinetic Parameters (ADME) for Research Design
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. nih.gov Predicting these properties early in the drug discovery process using computational (in silico) models can save significant time and resources by flagging compounds with poor drug-like characteristics. nih.gov Online servers and specialized software are often used to calculate these properties based on the molecule's structure. nih.gov
For pyridine-containing scaffolds, in silico ADME predictions are a standard component of the design and evaluation process. nih.gov Researchers compute various molecular descriptors and use established models to predict properties such as:
Absorption: Intestinal absorption and Caco-2 permeability.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Likelihood of being a substrate or inhibitor of Cytochrome P450 (CYP) enzymes.
Excretion: Prediction of total clearance.
These predictions are guided by empirical rules like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. nih.gov Studies on various pyridine derivatives have utilized these tools to select the most promising candidates for synthesis and further testing. nih.govnih.gov For this compound, an in silico ADME analysis would provide crucial preliminary data on its potential as an orally bioavailable drug, its ability to reach its target in the body, and its metabolic stability.
Table 4: Representative In Silico ADME/Toxicity Prediction for Pyridine Derivatives
| Property | Prediction Tool | Predicted Outcome for a Good Candidate | Reference |
|---|---|---|---|
| Human Intestinal Absorption | pkCSM Server | High | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | pkCSM Server | Non-absorbent (if CNS target is not desired) | nih.gov |
| CYP2D6/CYP3A4 Inhibition | PreADMET Server | Non-inhibitor | nih.gov |
| Carcinogenicity | PreADMET Server | Negative | nih.gov |
Virtual Screening for Novel Analogues and Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This process can be either structure-based, relying on docking the library compounds into the target's binding site, or ligand-based, searching for molecules with similarity to a known active compound. nih.gov Virtual screening dramatically narrows down the number of compounds that need to be tested experimentally. researchgate.net
The this compound scaffold can serve as a starting point for a virtual screening campaign. In a ligand-based approach, its structure would be used as a query to find commercially available or virtual compounds with similar 2D or 3D features. In a structure-based approach, a library of compounds would be docked into a target protein for which this compound is believed to be active.
This methodology has been successfully applied in studies involving similar heterocyclic cores. For example, e-pharmacophore models have been generated from known active ligands and used to screen databases, leading to the identification of novel hits. nih.gov The output of a virtual screen is a ranked list of "hit" compounds, which are then prioritized for acquisition and biological testing. This process allows for the rapid exploration of chemical space around a core scaffold to identify novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.
Table 5: Conceptual Workflow for a Virtual Screening Campaign
| Step | Description | Tools/Methods | Expected Outcome |
|---|---|---|---|
| 1. Library Preparation | Curation and preparation of a large database of small molecules. | Chemical databases (e.g., ZINC, ChEMBL) | A filtered, 3D-coordinate library of compounds. |
| 2. Target/Pharmacophore Setup | Preparation of the 3D structure of the protein target or generation of a pharmacophore model. | PDB, Schrödinger Suite, MOE | A defined binding site or a set of chemical features required for activity. nih.govnih.gov |
| 3. Screening | Docking the library to the target or filtering the library against the pharmacophore model. | Glide, AutoDock, Phase | A ranked list of hit compounds based on score or fit. nih.gov |
Advanced Analytical Research Methodologies for 4 4 3 Azetidinyl Phenyl Pyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-[4-(3-Azetidinyl)phenyl]pyridine. These techniques provide detailed information about the compound's atomic and molecular composition, as well as the nature of the chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) and phenyl rings would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the azetidine (B1206935) ring would be found in the more upfield region. The chemical shifts and coupling patterns of these signals provide crucial information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. The carbon atoms of the aromatic rings would resonate at lower field compared to the sp³-hybridized carbons of the azetidine ring.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Data not publicly available | Data not publicly available |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, the C=N and C=C stretching vibrations of the pyridine ring, and the N-H stretching of the azetidine ring.
| Functional Group | Expected Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Pyridine) | 1600-1550 |
| C=C Stretch (Aromatic) | 1600-1450 |
| N-H Stretch (Azetidine) | 3400-3250 |
| C-N Stretch (Azetidine) | 1250-1020 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
| Analysis Type | Expected Value |
| Molecular Weight | 210.27 g/mol |
| Molecular Ion Peak [M]⁺ | Data not publicly available |
| Major Fragmentation Peaks | Data not publicly available |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would typically be developed for the purity assessment of this compound. This would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound under specific conditions is a key identifier, and the peak area can be used to determine its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the volatility of this compound would need to be considered, GC-MS could be a viable method for its analysis, potentially after derivatization to increase its volatility. This technique would provide both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification and purity assessment.
X-ray Crystallography for Solid-State Structural Elucidation
While specific crystallographic data for this compound is not publicly available, the application of this technique would follow a standard procedure. A suitable single crystal of the compound would be grown and then irradiated with a focused X-ray beam. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.
For illustrative purposes, consider the crystallographic data obtained for a related pyridine derivative, 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile. nih.gov This compound was found to crystallize in the monoclinic system with the space group P2_1/c. nih.gov Such an analysis for this compound would similarly reveal its crystal system, space group, and unit cell dimensions.
Table 1: Illustrative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2_1/c |
| a (Å) | 10.123(2) |
| b (Å) | 16.456(3) |
| c (Å) | 12.345(2) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| Volume (ų) | 1928.9(6) |
| Z | 4 |
This table presents hypothetical data for this compound based on published data for a similar class of compound to illustrate the type of information obtained from X-ray crystallography. Actual values would need to be determined experimentally.
The resulting structural information would be pivotal for computational modeling studies, aiding in the design of new derivatives with improved properties. The precise solid-state conformation would reveal key intramolecular and intermolecular interactions, such as hydrogen bonds and π-stacking, which influence the compound's physical properties and its packing in the crystal lattice.
Advanced Biophysical Techniques for Ligand-Target Interactions
Understanding how a compound interacts with its biological target is fundamental to pharmacology. Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions in real-time and under solution conditions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that measures the binding of an analyte (in this case, this compound) to a ligand (the biological target) immobilized on a sensor surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov
An SPR experiment would provide detailed kinetic information about the binding interaction, including the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). The K_D_ value is a measure of the binding affinity, with lower values indicating a stronger interaction.
Table 2: Representative Kinetic Parameters from an SPR Experiment
| Parameter | Description | Illustrative Value |
| k_a (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |
| k_d_ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ |
| K_D_ (nM) | Equilibrium Dissociation Constant | 2.0 |
This table provides an example of the kind of data generated from an SPR analysis, indicating a high-affinity interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. khanacademy.org In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the target molecule. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (K_D_), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. khanacademy.org
The thermodynamic profile obtained from ITC provides a complete picture of the binding energetics. For instance, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive TΔS) can indicate the release of ordered solvent molecules upon binding. khanacademy.org
Table 3: Thermodynamic Profile from an ITC Experiment
| Parameter | Description | Illustrative Value |
| n (sites) | Stoichiometry of Binding | 1.05 |
| K_D (nM) | Equilibrium Dissociation Constant | 2.5 |
| ΔH (kcal/mol) | Enthalpy Change | -8.5 |
| TΔS (kcal/mol) | Entropic Contribution | 2.1 |
| ΔG (kcal/mol) | Gibbs Free Energy Change | -10.6 |
This table illustrates a hypothetical thermodynamic signature for the binding of this compound to a target, suggesting an enthalpically driven interaction.
Together, SPR and ITC provide a comprehensive understanding of the ligand-target interaction, offering insights into the kinetics, affinity, and thermodynamic driving forces. This information is invaluable for lead optimization, enabling medicinal chemists to design molecules with enhanced binding properties.
Derivatization and Library Development Strategies for 4 4 3 Azetidinyl Phenyl Pyridine Analogues
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of analogues from a common scaffold, enabling efficient exploration of the chemical space around a lead compound. For the 4-[4-(3-azetidinyl)phenyl]pyridine core, these high-throughput methodologies can be employed to systematically vary substituents on each of the three key components: the pyridine (B92270) ring, the phenyl ring, and the azetidine (B1206935) ring.
A common strategy involves the use of solid-phase synthesis, where the core scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification. For instance, a protected 3-aminoazetidine derivative can be anchored to a solid support, followed by N-acylation or N-alkylation with a diverse set of building blocks. Subsequent Suzuki or Stille coupling reactions can then be used to introduce a variety of substituted phenylboronic acids or stannanes, followed by the final coupling with a functionalized pyridine derivative to complete the scaffold.
Alternatively, solution-phase parallel synthesis can be employed, often utilizing automated liquid handling systems. This approach is well-suited for smaller, more focused libraries and can accommodate a broader range of reaction conditions. For example, a library of this compound analogues could be generated by reacting a common intermediate, such as 4-(4-bromophenyl)pyridine, with a library of differently substituted 3-aminoazetidines under palladium-catalyzed cross-coupling conditions.
The power of combinatorial chemistry lies in its ability to systematically explore structure-activity relationships (SAR). By generating a matrix of compounds where, for example, substituents on the azetidine nitrogen are varied against a range of substituents on the pyridine ring, researchers can quickly identify key structural features that contribute to biological activity.
Table 1: Representative Parallel Synthesis Approach for this compound Analogues
| Step | Reaction | Building Blocks (Examples) | Purpose |
| 1 | N-functionalization of 3-aminoazetidine | - Acyl chlorides (R-COCl)- Sulfonyl chlorides (R-SO₂Cl)- Alkyl halides (R-X) | Introduce diverse substituents on the azetidine nitrogen to probe for interactions with the target protein. |
| 2 | Suzuki Coupling | - Substituted phenylboronic acids | Modify the central phenyl ring to alter electronic properties and steric bulk. |
| 3 | Final Assembly | - Functionalized 4-halopyridines | Introduce substituents on the pyridine ring to modulate hydrogen bonding capacity and overall polarity. |
Functional Group Interconversions on the Core Scaffold
Functional group interconversions (FGIs) are essential for fine-tuning the properties of a lead compound. Once a promising analogue of this compound has been identified, FGIs can be used to make subtle modifications to improve potency, selectivity, or metabolic stability.
On the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for functionalization. It can be readily acylated, sulfonated, or reductively aminated to introduce a wide variety of substituents. For example, conversion of the amine to an amide can introduce new hydrogen bond donors and acceptors, while alkylation can modulate basicity and lipophilicity. The inherent ring strain of the azetidine moiety also allows for unique reactivity, including ring-opening reactions that can lead to novel scaffolds. tcichemicals.comprismbiolab.comnih.gov
On the Phenyl Ring: The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, provided that the existing substituents are compatible with the reaction conditions. Subsequent interconversions of these newly introduced groups can further expand the diversity of the library. For instance, a nitro group can be reduced to an amine, which can then be acylated, diazotized, or used in other coupling reactions.
On the Pyridine Ring: The pyridine ring can be modified through various reactions, including nucleophilic aromatic substitution (SNA_r_) on activated pyridines (e.g., those bearing a halogen or other leaving group). The nitrogen atom in the pyridine ring can also be oxidized to the corresponding N-oxide, which can then undergo further transformations.
Table 2: Examples of Functional Group Interconversions on the this compound Scaffold
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Location on Scaffold |
| Azetidine -NH | R-COCl, base | Amide (-NHCOR) | Azetidine |
| Azetidine -NH | R-SO₂Cl, base | Sulfonamide (-NHSO₂R) | Azetidine |
| Phenyl-Br | R-B(OH)₂, Pd catalyst | Phenyl-R (biaryl) | Phenyl Ring |
| Pyridine-Cl | R-NH₂, base | Pyridine-NHR | Pyridine Ring |
| Phenyl-NO₂ | H₂, Pd/C | Phenyl-NH₂ | Phenyl Ring |
Scaffold Hopping and Bioisosteric Replacements
Scaffold Hopping: In the context of this compound, scaffold hopping could involve replacing one of the cyclic systems with a different ring structure. For example, the central phenyl ring could be replaced with other aromatic or heteroaromatic systems like thiophene, pyrazole, or even non-aromatic bicyclic systems to alter the geometry and electronic properties of the molecule. dundee.ac.uknih.gov Similarly, the pyridine ring could be swapped for other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or pyridazine (B1198779) to modulate the hydrogen bonding potential and basicity. nih.govrsc.org
Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov For the this compound scaffold, several bioisosteric replacements can be considered:
Azetidine Ring: The azetidine ring itself can be considered a bioisostere of larger rings like piperidine (B6355638) or morpholine, offering a more compact and rigid structure. researchgate.netnih.gov It could also be replaced by other small, strained rings like oxetane (B1205548) or cyclobutane (B1203170) to fine-tune physicochemical properties.
Phenyl Ring: The phenyl group can be replaced by a variety of bioisosteres to address metabolic liabilities or improve solubility. Common replacements include other aromatic rings (e.g., thiophene, furan) or non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane or cubane, which can mimic the spatial orientation of the phenyl ring while introducing more sp³ character. nih.govdundee.ac.uk
Pyridine Ring: As mentioned in scaffold hopping, other nitrogen-containing heterocycles can serve as bioisosteres for the pyridine ring, altering the pKa and hydrogen bonding pattern of the molecule.
Table 3: Potential Scaffold Hopping and Bioisosteric Replacements for the this compound Core
| Original Moiety | Potential Replacement(s) | Rationale |
| Phenyl Ring | Thiophene, Pyrazole, Bicyclo[1.1.1]pentane | Modulate electronics, improve solubility, escape patent space. |
| Pyridine Ring | Pyrimidine, Pyrazine, Triazole | Alter hydrogen bonding, pKa, and metabolic stability. |
| Azetidine Ring | Oxetane, Cyclobutane, Pyrrolidine (B122466) | Fine-tune rigidity, polarity, and interaction with the target. |
Linker Optimization Strategies
The term "linker" in the context of this compound can refer to the covalent bond between the phenyl and pyridine rings, as well as the connection point and nature of substituents on the azetidine ring. Optimization of these linkers is critical for achieving the desired biological activity and pharmacokinetic profile.
Bi-aryl Linkage: While a direct bond between the phenyl and pyridine rings is the simplest connection, introducing a linker such as an ether (-O-), amine (-NH-), or a short alkyl chain (-CH₂-) can alter the relative orientation of the two rings. This can have a profound impact on the molecule's ability to bind to its target protein. The synthesis of such analogues would involve multi-step procedures, for example, coupling a phenol (B47542) or aniline (B41778) derivative with a suitable halopyridine.
Azetidine Substituent Linker: The nature of the substituent on the azetidine nitrogen and the linker connecting it to a larger functional group can be systematically varied. For instance, if an extended substituent is required to reach a distal pocket in the target protein, the length and flexibility of the linker can be optimized. This could involve synthesizing a homologous series of N-alkylated azetidines with increasing chain length or incorporating more rigid linkers like alkynes or small rings.
Structure-activity relationship (SAR) studies focusing on the linker can reveal important insights into the optimal geometry for target engagement. For example, a library of compounds with linkers of varying lengths and rigidities can be synthesized to probe the dimensions of the binding pocket.
Prodrug and Pro-Tide Strategies (from a chemical synthesis and delivery research perspective)
Prodrug strategies involve the chemical modification of a biologically active compound to form a new entity that is inactive in vitro but is converted to the active parent drug in vivo. This approach is often used to overcome challenges such as poor solubility, low permeability, or rapid metabolism.
For this compound, the secondary amine of the azetidine ring is an ideal handle for prodrug design. It can be converted into various cleavable moieties, such as:
Carbamates: Reaction of the azetidine with a chloroformate can yield a carbamate (B1207046) prodrug. The nature of the R group in the carbamate (R-O-CO-N<) can be tailored to control the rate of hydrolysis in vivo.
Amides: Acylation of the azetidine with a cleavable acyl group can form an amide prodrug. The rate of cleavage by cellular amidases can be modulated by the steric and electronic properties of the acyl group.
Phosphate (B84403) Esters: If a hydroxyl group is introduced onto the azetidine substituent, it can be phosphated to create a highly water-soluble phosphate ester prodrug. These are often cleaved by alkaline phosphatases in the body to release the active drug.
The "pro-tide" (prodrug of a nucleotide) approach is particularly relevant for compounds that target kinases by mimicking ATP. While this compound itself is not a nucleotide, if it were to be conjugated to a phosphate-mimicking group, pro-tide chemistry could be employed. This involves masking the phosphate group with lipophilic moieties that are cleaved intracellularly to reveal the active phosphorylated species.
The synthesis of these prodrugs typically involves standard protection-deprotection and coupling chemistries. The key challenge lies in achieving the desired rate of in vivo conversion to the active drug, which requires careful design and experimental evaluation of different promoieties.
Table 4: Potential Prodrug Strategies for this compound Analogues
| Prodrug Moiety | Attachment Point | Cleavage Mechanism | Purpose |
| Carbamate | Azetidine Nitrogen | Esterases/Chemical Hydrolysis | Improve permeability, control release. |
| Amide | Azetidine Nitrogen | Amidases | Enhance stability, modulate solubility. |
| Phosphate Ester | Hydroxyl on Azetidine Substituent | Phosphatases | Increase aqueous solubility. |
Patent Landscape Analysis and Intellectual Property in 4 4 3 Azetidinyl Phenyl Pyridine Research
Analysis of Key Patents Covering Synthetic Methodologies
While a patent specifically detailing the synthesis of 4-[4-(3-Azetidinyl)phenyl]pyridine has not been identified in the public domain, an analysis of patents for related structures provides insight into the likely methodologies that would be claimed. The synthesis of this compound involves the formation of the azetidine (B1206935) ring, the pyridine (B92270) ring, and the crucial carbon-carbon bond linking the two phenyl rings. Patents in this area tend to focus on novel, efficient, and scalable methods for constructing these key features.
A relevant example is the patent WO2000063168A1 , which describes the synthesis of various azetidine derivatives intended as building blocks for combinatorial libraries. This patent highlights methods for preparing 3-amino-azetidine derivatives, which are key intermediates for compounds like this compound. The methodologies protected often involve the cyclization of appropriately substituted precursors to form the strained four-membered azetidine ring, a non-trivial synthetic step.
Another key aspect of the synthesis is the coupling of the phenyl and pyridine rings. Suzuki-Miyaura cross-coupling reactions are a common and powerful tool for this type of transformation, and patents in this area often claim specific catalysts, reaction conditions, or novel boronic acid/ester derivatives that improve the efficiency and yield of this step. While not specific to the target compound, the general principles of these patented methods would be applicable.
| Patent ID | Assignee | Key Methodological Focus | Relevance to this compound |
| WO2000063168A1 | Not specified | Synthesis of azetidine derivatives as building blocks for combinatorial libraries. | Provides methods for the synthesis of key azetidine intermediates. |
This table is generated based on available data and is not exhaustive.
Intellectual Property Landscape of Novel Structural Analogues
The patenting of novel structural analogues of a lead compound is a cornerstone of pharmaceutical intellectual property strategy. For this compound, this would involve modifications to the azetidine, phenyl, and pyridine rings to explore the structure-activity relationship (SAR) and to secure broader patent protection.
Patents for similar classes of compounds, such as the azetidine derivatives described in US9006269B2 , often claim a wide range of substituents on the core scaffold. For this compound, this could include:
Substitutions on the azetidine ring: The nitrogen of the azetidine could be substituted with various alkyl or aryl groups, or incorporated into a larger ring system. The other positions on the azetidine ring could also be substituted to alter the compound's properties.
Substitutions on the phenyl ring: The phenyl ring could be decorated with a variety of substituents, such as halogens, alkyl groups, or hydrogen bond donors/acceptors, to modulate the electronic properties and binding interactions of the molecule.
Substitutions on the pyridine ring: The pyridine ring offers multiple positions for substitution, allowing for fine-tuning of the compound's polarity, basicity, and metabolic stability.
The goal of such patenting strategies is to create a "patent fence" around the lead compound, making it difficult for competitors to develop similar, non-infringing molecules.
| Patent ID | Assignee | General Structural Class Claimed | Potential Analogues of this compound |
| US9006269B2 | Not specified | Azetidine derivatives as FAAH inhibitors. | Substituted azetidinylphenylpyridines with modified phenyl and pyridine rings. |
This table is generated based on available data and is not exhaustive.
Trends in Patenting Azetidine- and Pyridine-Based Scaffolds in Medicinal Chemistry
The patent literature reveals a strong and sustained interest in both azetidine and pyridine-based scaffolds in medicinal chemistry. This is driven by the desirable physicochemical and pharmacological properties of these rings.
Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to engage in a variety of non-covalent interactions with biological targets. They can act as hydrogen bond acceptors and can be readily functionalized to modulate a compound's properties. A review of recent patent literature shows that pyridine-containing compounds are being actively investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.
Azetidine-based scaffolds , while historically less common than their five- and six-membered counterparts, have gained significant traction in recent years. The strained four-membered ring can impart unique conformational constraints on a molecule, which can lead to improved binding affinity and selectivity for its target. Furthermore, the azetidine ring can serve as a versatile scaffold for the introduction of diverse substituents.
The combination of both an azetidine and a pyridine ring in a single molecule, as seen in this compound, represents a promising strategy for the development of novel therapeutics. It can be anticipated that the patenting of compounds containing this specific combination of scaffolds will continue to grow as their therapeutic potential is further explored. The convergence of these two "privileged" scaffolds suggests that the intellectual property landscape around molecules like this compound will remain a competitive and active area of research and development.
Future Research Directions and Translational Perspectives for 4 4 3 Azetidinyl Phenyl Pyridine
Exploration of New Biological Targets and Pathways
The pyridine (B92270) moiety is a ubiquitous feature in numerous FDA-approved drugs and biologically active molecules, known to interact with a wide array of biological targets. researchgate.net The azetidine-pyridine scaffold present in 4-[4-(3-Azetidinyl)phenyl]pyridine offers a unique three-dimensional structure that can be exploited to achieve novel interactions and selectivity against various biological targets. Future research should focus on systematically screening this scaffold and its derivatives against diverse target classes.
Potential target families for exploration include:
Kinases: Pyridine-containing structures are known to be potent kinase inhibitors. bohrium.com For instance, derivatives of pyrrolo[3,4-c]pyridine have shown inhibitory activity against PI3Ks and spleen tyrosine kinase (SYK), which are key mediators in inflammatory and neoplastic diseases. nih.gov The this compound scaffold could be investigated for its potential to inhibit kinases involved in oncogenesis, such as Tropomyosin receptor kinases (TRKA, B, and C) and ABL kinase. bohrium.com
Enzymes in Metabolic Pathways: Aromatase, a key enzyme in estrogen biosynthesis and a target in breast cancer treatment, has been successfully inhibited by non-steroidal molecules containing pyridine rings. nih.gov Similarly, acyl-ACP thioesterase, an enzyme target that does not exist in mammals, has been inhibited by thiazolo[4,5-b]pyridine (B1357651) derivatives, suggesting potential for developing selective agents. beilstein-journals.org The unique stereochemistry of the azetidine (B1206935) ring could be leveraged to design selective inhibitors for these and other metabolic enzymes.
Receptors in the Central Nervous System (CNS): Phenylpiperidine derivatives have been developed as dopaminergic stabilizers, demonstrating that modifying the core structure can lead to nuanced activity at CNS receptors like the dopamine (B1211576) D2 receptor. nih.gov Exploring the bioisosteric replacement of the piperidine (B6355638) with an azetidine ring in such scaffolds could lead to new agents for neurological disorders.
Antimicrobial Targets: The pyridine scaffold is a component of several antibacterial agents and is known to improve water solubility, a desirable property for pharmaceuticals. nih.govresearchgate.net There is significant potential in exploring derivatives of this compound against multidrug-resistant (MDR) bacterial strains and other pathogens. nih.govmdpi.com
Development of Advanced and Sustainable Synthetic Routes
The advancement of synthetic methodologies is crucial for the efficient, cost-effective, and environmentally friendly production of this compound and its analogues. While traditional synthetic methods for pyridine derivatives are well-established, future research should focus on green chemistry principles. google.comyoutube.com
Key areas for development include:
Microwave-Assisted and Sonochemical Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced solvent usage. nih.gov Applying microwave-assisted organic synthesis (MAOS) or ultrasound-assisted methods to the key coupling and cyclization steps in the synthesis of azetidine-pyridine scaffolds could enhance sustainability. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core tenet of green chemistry. Deep eutectic solvents (DES), such as those based on glucose-urea, have been successfully used as effective reaction media for the synthesis of related heterocyclic compounds like piperidin-4-one derivatives. asianpubs.org Investigating the use of DES for the synthesis of this compound could lead to a more sustainable manufacturing process.
Catalysis: The development of novel catalysts can improve reaction efficiency and selectivity. This includes phase-transfer catalysis, which can facilitate reactions in biphasic systems, reducing the need for organic solvents. nih.gov Research into more efficient catalysts for cross-coupling reactions (e.g., Suzuki, Heck) used to link the phenyl and pyridine rings is warranted.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be powerfully applied to the this compound scaffold to explore its vast chemical space and optimize it for specific biological activities.
Future applications of AI/ML in this context include:
De Novo Design and Scaffold Hopping: Generative AI models can design entirely new molecules based on desired properties. nih.gov These models can be trained on existing libraries of active compounds to generate novel derivatives of the azetidine-pyridine scaffold with potentially improved potency, selectivity, and pharmacokinetic profiles.
Property Prediction: ML models, such as deep neural networks and random forests, can accurately predict various molecular properties, including biological activity against specific targets, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicity. nih.govnih.gov This allows for the virtual screening of large libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing.
Synthetic Route Prediction: AI tools are being developed to predict and design efficient synthetic routes for complex molecules. nih.govdigitellinc.com These programs can analyze vast reaction databases to suggest optimal reaction conditions and pathways, which would be invaluable for synthesizing novel derivatives identified through de novo design. digitellinc.com
Application as Chemical Biology Probes and Research Tools
Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold, due to its potential for selective interaction with various biological targets, is an excellent starting point for the development of such probes.
Future research in this area could focus on:
Fluorescent Probes: By conjugating the scaffold with a fluorophore, it is possible to create probes for imaging and quantifying biological targets or analytes within living cells. For example, imidazo[1,2-a]pyridine (B132010) has been used as a fluorescent moiety in a probe designed for the selective detection of hydrogen peroxide (H2O2). mdpi.com Similarly, a 1,3,4-oxadiazole-based probe containing a pyridine ring has been developed as a pH sensor. nih.gov Functionalizing the this compound core could yield probes for tracking specific enzymes or cellular events with high spatial and temporal resolution.
Affinity-Based Probes: The scaffold can be modified with reactive groups or photo-affinity labels to covalently bind to its biological target. This allows for target identification, validation, and the study of protein-ligand interactions in complex biological systems.
Molecular Spin Switches: The coordination properties of the pyridine nitrogen can be exploited. In related systems, Ni(II)-porphyrins have been functionalized with photoswitchable azopyridines to create molecular switches where light can control the spin state of the metal ion. beilstein-journals.org This principle could be adapted to create advanced research tools for studying biological processes that are sensitive to magnetic fields or redox states.
Emerging Therapeutic Areas for Azetidine-Pyridine Scaffolds
The structural features of the azetidine-pyridine scaffold suggest its potential applicability across a range of diseases, building upon the known therapeutic successes of pyridine-containing molecules. researchgate.netnih.gov
Emerging therapeutic areas for this scaffold, without mentioning clinical trials, include:
Oncology: Pyridine-based compounds have been investigated as anticancer agents targeting various mechanisms, including the inhibition of tubulin polymerization, angiogenesis (e.g., via VEGFR-2 inhibition), and cell signaling pathways. nih.govbenthamscience.com The this compound scaffold could serve as a basis for developing novel vascular disrupting agents or inhibitors of cancer-related enzymes like aromatase. nih.govnih.gov
Infectious Diseases: With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents. nih.gov The pyridine scaffold is a known pharmacophore in antibacterial drugs. researchgate.net Research into derivatives of this compound could yield novel antibiotics or antivirals, with some imidazopyridine derivatives showing activity against viruses like the respiratory syncytial virus (RSV). mdpi.com
Neurological and Psychiatric Disorders: The ability of related scaffolds to modulate CNS targets opens up possibilities in neurology. For instance, pyrimidin-4-one derivatives have been explored as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors with potential antidepressant activity. nih.gov The unique properties of the azetidine-pyridine scaffold could be harnessed to develop novel agents for conditions such as depression, or neurodegenerative diseases by targeting relevant kinases or receptors. nih.govnih.gov
Inflammatory Diseases: Many inflammatory processes are mediated by kinases such as SYK. nih.gov Given the potential of pyridine scaffolds to inhibit such kinases, derivatives of this compound represent a promising avenue for the development of new anti-inflammatory agents. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[4-(3-Azetidinyl)phenyl]pyridine and its analogs?
- Methodology :
- Pd-catalyzed cross-coupling : Utilize Suzuki-Miyaura reactions with halogenated pyridine precursors and azetidine-containing aryl boronic acids. Optimize solvent systems (e.g., THF or DMF) and catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
- Heterocyclic ring formation : Employ thiazole or pyrimidine intermediates via cyclization reactions using reagents like NaN₃ or CuI under reflux conditions .
- Purification : Use flash column chromatography (silica gel, 230–400 mesh) and validate purity via TLC (silica 60 F₂₅₄ plates) with UV visualization .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR spectroscopy : Acquire ¹H/¹³C NMR spectra (400 MHz) in deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ 7.0–8.5 ppm) and azetidine ring signals (δ 3.0–4.0 ppm). Compare coupling constants to confirm stereochemistry .
- X-ray crystallography : Determine crystal packing and bond angles using single-crystal diffraction (e.g., Mo-Kα radiation, 298 K). Resolve ambiguities in dihedral angles between pyridine and azetidine moieties .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to identify side products .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?
- Methodology :
- Solvent optimization : Replace polar aprotic solvents (DMF) with mixed systems (e.g., THF/H₂O) to reduce side reactions. Monitor reaction progress via in-situ IR for intermediate detection .
- Catalyst screening : Test Pd-XPhos or Buchwald-Hartwig catalysts for C–N bond formation. Adjust ligand ratios to enhance regioselectivity in azetidine coupling .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) and improve yields of nitro- or cyano-substituted analogs .
Q. How do structural modifications (e.g., halogenation) impact biological activity?
- Methodology :
- Enzyme inhibition assays : Screen derivatives against kinase targets (e.g., PIM1) using fluorescence polarization. Correlate IC₅₀ values with substituent electronegativity (e.g., Cl vs. CF₃) .
- Computational modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces. Identify binding interactions (e.g., H-bonding with azetidine N) using AutoDock Vina .
- SAR analysis : Compare logP (HPLC) and solubility (shake-flask method) to optimize bioavailability .
Q. How to resolve discrepancies in spectral data for stereoisomers?
- Methodology :
- Variable-temperature NMR : Detect dynamic rotational barriers in azetidine rings by analyzing coalescence temperatures (e.g., 250–300 K) .
- Chiral HPLC : Separate enantiomers using Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients. Validate with circular dichroism (CD) spectra .
- NOESY experiments : Identify spatial proximities between pyridine and azetidine protons to assign axial/equatorial configurations .
Q. What safety protocols are essential for handling azetidine-containing compounds?
- Methodology :
- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity studies (OECD 423). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Waste disposal : Neutralize azetidine residues with 10% acetic acid before incineration. Store under argon to prevent peroxide formation .
Data Analysis & Experimental Design
Q. How to design a robust assay for evaluating metabolic stability?
- Methodology :
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH regeneration systems. Quantify parent compound depletion via LC-MS/MS over 60 min .
- CYP450 inhibition profiling : Monitor IC₅₀ shifts using luminescent substrates (e.g., CYP3A4) in multi-dose formats .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
